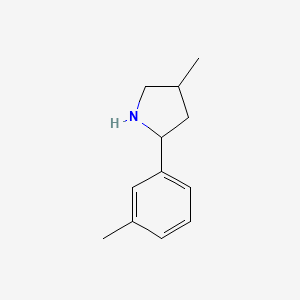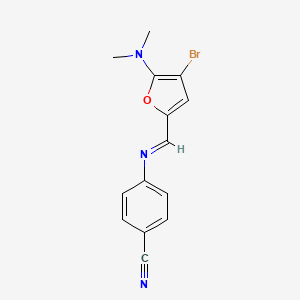![molecular formula C40H38N2P2 B12876605 (1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B12876605.png)
(1R)-6,6'-Bis(diphenylphosphino)-N2,N2,N2',N2'-tetramethyl-[1,1'-biphenyl]-2,2'-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine is a complex organophosphorus compound It is known for its unique structure, which includes two diphenylphosphino groups and a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine typically involves multiple steps. One common method includes the reaction of biphenyl derivatives with diphenylphosphine under specific conditions. The reaction often requires a catalyst and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The diphenylphosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a part of drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which (1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine exerts its effects involves its ability to coordinate with metal centers. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets include metal ions in catalytic cycles, and the pathways involved often include electron transfer and bond formation/breaking steps.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand used in many catalytic processes.
1,1’-Bis(diphenylphosphino)ferrocene: Another bidentate ligand with a different backbone structure.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A chiral ligand used in asymmetric catalysis.
Uniqueness
(1R)-6,6’-Bis(diphenylphosphino)-N2,N2,N2’,N2’-tetramethyl-[1,1’-biphenyl]-2,2’-diamine is unique due to its specific biphenyl backbone and the presence of tetramethyl groups, which provide steric hindrance and influence its reactivity and selectivity in catalytic processes. This makes it a valuable ligand in specialized applications where other phosphine ligands may not perform as effectively.
Properties
Molecular Formula |
C40H38N2P2 |
|---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
2-[2-(dimethylamino)-6-diphenylphosphanylphenyl]-3-diphenylphosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C40H38N2P2/c1-41(2)35-27-17-29-37(43(31-19-9-5-10-20-31)32-21-11-6-12-22-32)39(35)40-36(42(3)4)28-18-30-38(40)44(33-23-13-7-14-24-33)34-25-15-8-16-26-34/h5-30H,1-4H3 |
InChI Key |
NWYCTGSQYILAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)propan-1-one](/img/structure/B12876534.png)
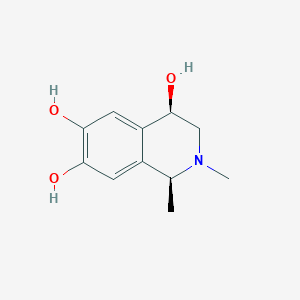
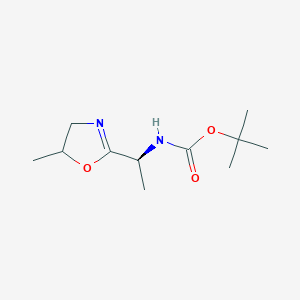
![2-(2-Bromobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12876564.png)
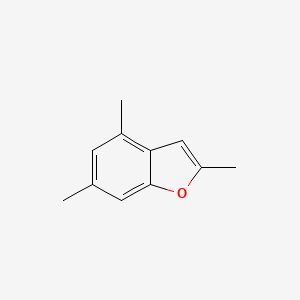
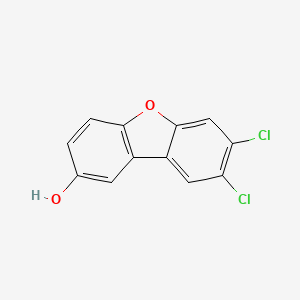
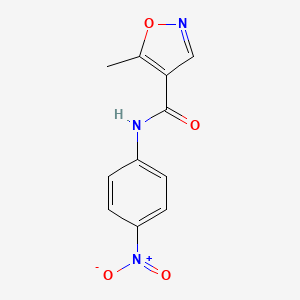
![4-Chlorobenzo[d]oxazole-2-acetonitrile](/img/structure/B12876594.png)
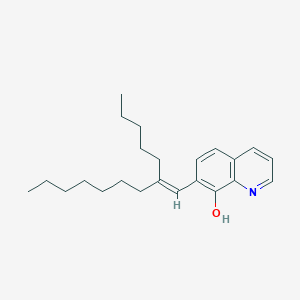
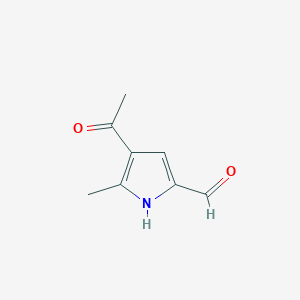

![1-(2-(Aminomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12876617.png)
